Cas no 610798-31-7 (Icotinib)
Icotinib structure
Product Name:Icotinib
CAS-nummer:610798-31-7
MF:C22H21N3O4
MW:391.419845342636
MDL:MFCD22124501
CID:837860
PubChem ID:22024915
Update Time:2025-04-19
Icotinib Chemische en fysische eigenschappen
Naam en identificatie
-
- Icotinib
- BPI-2009
- ConMana
- N-(3-ETHYNYLPHENYL)-7,8,10,11,13,14-HEXAHYDRO[1,4,7,10]TETRAOXACYCLODODECINO[2,3-G]QUINAZOLIN-4-AMINE
- (1,4,7,10)Tetraoxacyclododecino(2,3-g)quinazolin-4-amine,N-(3-ethynylphenyl)-7,8,10,11,13,14-hexahydro
- BPI-2009H
- icotinib,BPI-2009H
- Lcotinib
- UNII-9G6U5L461Q
- N-(3-Ethynylphenyl)-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4-amine
- BPI2009
- 9G6U5L461Q
- Icotinib(Lcotinib)
- GTPL7641
- QQLKULDARVNMAL-UHFFFAOYSA-N
- HMS3651F12
- BCP21716
- BPI 2009
- BDBM50391089
- 2468AH
- s2922
- NCGC00386224-06
- DA-33567
- DB11737
- N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine
- 5108B
- 4-((3-ethynylphenyl)amino)-6,7-benzo-12-crown-4-quinazoline
- (3-ethynyl-phenyl)-(7,8,10,11,13,14-hexahydro-6,9,12,15-tetraoxa-1,3-diazacyclododeca[b]naphthalen-4-yl)-amine
- N-(3-ethynylphenyl)-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazolin-4-amine
- DTXSID20209952
- CHEMBL2087361
- (1,4,7,10)Tetraoxacyclododecino(2,3-g)quinazolin-4-amine, N-(3-ethynylphenyl)-7,8,10,11,13,14-hexahydro-
- SCHEMBL5843603
- AS-55948
- CCG-264757
- SW219698-1
- (3-Ethynyl-phenyl)(7,8,10,11,13,14-hexahydro-6,9,12,15-tetraoxa-1,3-diazacyclododeca[b]naphthalen-4-yl)-amine
- GLXC-10562
- N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.0^{14,19]icosa-1(12),13,15,17,19-pentaen-18-amine
- BRD-K31698212-001-02-9
- Q16868421
- EX-A306
- D11251
- NSC800770
- MFCD22124501
- C22H21N3O4
- HY-15164A
- DTXCID70132443
- AC-32044
- NS00072579
- N-(3-ethynylphenyl)-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca(2,3-g)quinazolin-4-amine
- 610798-31-7
- ICOTINIB [WHO-DD]
- AKOS030231301
- NSC-800770
- SB16602
-
- MDL: MFCD22124501
- Inchi: 1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25)
- InChI-sleutel: QQLKULDARVNMAL-UHFFFAOYSA-N
- LACHT: O1CCOCCOCCOC2C=C3C(C(=NC=N3)NC3C=CC=C(C#C)C=3)=CC1=2
Berekende eigenschappen
- Exacte massa: 391.15300
- Monoisotopische massa: 391.15320616g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 3
- Complexiteit: 553
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 74.7
- XLogP3: 3.1
Experimentele eigenschappen
- Dichtheid: 1.31
- Kookpunt: 581.3±50.0°C at 760 mmHg
- Vlampunt: 305 ºC
- PSA: 74.73000
- LogboekP: 3.23210
Icotinib Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302
- Waarschuwingsverklaring: P280-P305+P351+P338
- Opslagvoorwaarde:Powder -20°C 3 years In solvent -80°C 6 months -20°C 1 month
Icotinib Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S2922-10mM (1mL in DMSO) |
Icotinib (BPI-2009H) |
610798-31-7 | 99.96% | 10mM (1mL in DMSO) |
¥3443.97 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S2922-10mg |
Icotinib (BPI-2009H) |
610798-31-7 | 99.96% | 10mg |
¥3026.47 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S2922-50mg |
Icotinib (BPI-2009H) |
610798-31-7 | 99.96% | 50mg |
¥8763.3 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S2922-200mg |
Icotinib (BPI-2009H) |
610798-31-7 | 99.96% | 200mg |
¥20229.3 | 2023-09-15 | |
| DC Chemicals | DC7427-100 mg |
Icotinib |
610798-31-7 | >98% | 100mg |
$500.0 | 2022-02-28 | |
| DC Chemicals | DC7427-250 mg |
Icotinib |
610798-31-7 | >98% | 250mg |
$900.0 | 2022-02-28 | |
| DC Chemicals | DC7427-1 g |
Icotinib |
610798-31-7 | >98% | 1g |
$1900.0 | 2022-02-28 | |
| BAI LING WEI Technology Co., Ltd. | 1568587-5MG |
Icotinib, 98%, a potent EGFR inhibitor |
610798-31-7 | 98% | 5MG |
¥ 1655 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 1568587-25MG |
Icotinib, 98%, a potent EGFR inhibitor |
610798-31-7 | 98% | 25MG |
¥ 4076 | 2022-04-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024277-10mg |
Icotinib,99% |
610798-31-7 | 99% | 10mg |
¥2670 | 2024-05-22 |
Icotinib Gerelateerde literatuur
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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